Dimethyl succinate is a colorless liquid compound with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It is classified as a diester of succinic acid, consisting of two methyl groups attached to the carboxyl groups of succinic acid. This compound is known for its pleasant odor and is soluble in water at concentrations greater than or equal to 100 mg/mL at 23°C . Dimethyl succinate serves as an important building block in organic synthesis and is utilized in various industrial applications.
Several methods exist for synthesizing dimethyl succinate:
Dimethyl succinate has diverse applications across various industries:
Interaction studies involving dimethyl succinate focus on its reactivity with other chemicals. For instance:
Dimethyl succinate shares structural similarities with several compounds within the ester family. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl maleate | C₆H₈O₄ | Precursor to dimethyl succinate; less stable |
Diethyl succinate | C₈H₁₄O₄ | Ethyl esters generally have lower boiling points |
Methyl succinate | C₆H₁₀O₄ | A monoester variant; different physical properties |
Butyl succinate | C₁₀H₁₈O₄ | Higher molecular weight; different solvent properties |
Dimethyl succinate stands out due to its balance of volatility and stability, making it suitable for applications requiring both solvent properties and chemical reactivity. Its synthesis from renewable resources also highlights its potential in sustainable chemistry compared to other similar compounds that may rely on non-renewable feedstocks.
The most industrially relevant route to DMS involves a two-step process: (1) esterification of maleic anhydride with methanol to form dimethyl maleate (DMM) and (2) hydrogenation of DMM to DMS. This pathway offers high atom economy and avoids the corrosion and waste issues associated with traditional sulfuric acid-catalyzed methods.
Solid acid catalysts, such as acidic cation-exchange resins (e.g., Amberlyst-15), have replaced liquid acids due to their recyclability and reduced environmental impact. In a typical pre-esterification setup, maleic anhydride and methanol react at 60–90°C under 0.2–0.8 MPa pressure, achieving near-quantitative conversion rates.
Key Parameters for Pre-Esterification
Parameter | Optimal Range | Impact on Conversion |
---|---|---|
Temperature | 60–90°C | ↑ Kinetic energy |
Methanol/anhydride ratio | 2:1–6:1 | ↑ Esterification |
Catalyst loading | 5–10 wt% | ↑ Active sites |
Experimental data from CN102070448A demonstrate that resin catalysts achieve 100% maleic anhydride conversion and >99% DMM selectivity under optimized conditions. The fixed-bed reactor design minimizes catalyst attrition and enables continuous operation.
DMM undergoes catalytic hydrogenation in fixed-bed reactors using Pd/Al₂O₃ or Ni-based catalysts. Operating at 120–160°C and 2–3 MPa H₂ pressure, this step achieves >99.8% DMS selectivity.
Hydrogenation Performance Metrics
Catalyst | H₂ Pressure (MPa) | Temperature (°C) | DMM Conversion (%) | DMS Selectivity (%) |
---|---|---|---|---|
0.5% Pd/Al₂O₃ | 2.5 | 140 | 99.9 | 99.8 |
5% Ni/SiO₂ | 3.0 | 160 | 99.5 | 98.2 |
The fixed-bed design ensures uniform gas-liquid-solid contact, while the exothermic reaction is managed through internal cooling coils.
Catalytic distillation integrates reaction and separation, enhancing efficiency. In CN102070448A, methanol enters the stripping section of the tower, while the maleic anhydride-methanol solution feeds into the rectifying section. Countercurrent flow maximizes contact with solid acid catalysts (e.g., DNW-1 resin), achieving 97.6% DMM purity.
Operational Conditions in Catalytic Distillation
This configuration reduces energy consumption by 30% compared to batch reactors, as latent heat from methanol vaporization drives the reaction.
Irritant